molecular formula C13H14N4 B13356607 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B13356607
M. Wt: 226.28 g/mol
InChI Key: VSABUMYDHBVJKO-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (CAS: 2097964-62-8) features a pyrazine ring fused to a pyrazole moiety. Key structural attributes include:

  • Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
  • Pyrazole substituent: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, substituted with an isopropyl group at position 5 and a propargyl (prop-2-yn-1-yl) group at position 1.
  • Molecular formula: C₁₃H₁₄N₄ (molecular weight: 226.28 g/mol) .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyrazine

InChI

InChI=1S/C13H14N4/c1-4-7-17-13(10(2)3)8-11(16-17)12-9-14-5-6-15-12/h1,5-6,8-10H,7H2,2-3H3

InChI Key

VSABUMYDHBVJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#C)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are often synthesized through condensation reactions involving hydrazines and carbonyl compounds. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the reaction of 5-aminopyrazole with various electrophilic moieties, such as α,β-unsaturated ketones or enaminones, under conditions that facilitate cyclization and aromatization.

Synthesis of Pyrazine Derivatives

Pyrazine derivatives can be synthesized through various methods, including the condensation of diamines with dicarbonyl compounds. However, specific methods for attaching a pyrazole ring to a pyrazine core require careful consideration of reaction conditions and reagents.

Proposed Preparation Method for 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Given the lack of direct literature on this compound, a proposed synthesis route could involve the following steps:

  • Synthesis of the Pyrazole Core : Start with the preparation of the 5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl moiety. This could involve the reaction of a suitable hydrazine derivative with a carbonyl compound, followed by alkylation with prop-2-yn-1-yl and isopropyl groups.

  • Attachment to Pyrazine : The pyrazole moiety could then be attached to a pyrazine ring through a nucleophilic substitution or cross-coupling reaction, depending on the functional groups present on the pyrazine ring.

Data and Research Outcomes

Method Yield Conditions References
Nucleophilic Substitution Variable Depends on leaving group and solvent General organic chemistry texts
Cross-Coupling (Suzuki/Sonogashira) High (up to 90%) Palladium catalyst, appropriate solvent

Chemical Reactions Analysis

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Applications/Properties Reference
2-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine C₁₃H₁₄N₄ Propargyl, isopropyl, pyrazine-pyrazole fusion Potential ligand for metal coordination; unexplored biological activity.
2-(1H-Pyrazol-3-yl)pyrazine C₇H₆N₄ Simplest pyrazolyl-pyrazine; no substituents Ligand in coordination polymers; forms π–π interactions in crystal structures.
Imidazo[1,2-a]pyrazine derivatives (e.g., 3a, 4a) Varies Fused imidazole-pyrazine system; substituents like thiophen-3-yl or pyridin-4-yl Anticancer agents; bind to kinase hinge regions (e.g., interactions with Cys106).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., 6, 8) Varies Triazole-pyrimidine-pyrazole fusion; isomerization-dependent properties Studied for isomerization behavior; potential enzyme inhibitors.
2-(1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine C₁₁H₉N₃ Pyridine-pyrazole fusion; propargyl group Forms polynuclear metal complexes (e.g., Ru₂Pt); used in catalysis.

Key Comparative Analysis

Structural Complexity and Substituent Effects: The target compound’s propargyl group distinguishes it from simpler pyrazolyl-pyrazines (e.g., 2-(1H-pyrazol-3-yl)pyrazine ). This group enhances reactivity toward metal-carbon bond formation, similar to alkynyl-functionalized pyrazolylpyridines .

Biological Activity: Imidazo[1,2-a]pyrazines (e.g., compounds 3a and 4a ) exhibit anticancer activity by targeting kinase domains, unlike the target compound, which lacks reported bioactivity data.

Coordination Chemistry :

  • The propargyl group in the target compound mirrors functionalities in ligands like 2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, which form trinuclear Ru₂Pt complexes . However, the pyrazine core may alter electron-donating capacity compared to pyridine-based ligands.

Crystallographic Behavior :

  • Pyrazine derivatives with halogen or methyl substituents (e.g., entries DINQOG, GABHOH ) exhibit predictable π–π stacking. The target compound’s isopropyl and propargyl groups may disrupt such interactions, leading to unique packing motifs.

Table 2: Physicochemical Properties

Property Target Compound 2-(1H-Pyrazol-3-yl)pyrazine Imidazo[1,2-a]pyrazine Derivatives
Aromaticity High High Moderate (disrupted by imidazole)
Solubility Low (steric) Moderate Variable (depends on substituents)
Coordination Sites N atoms in pyrazine/pyrazole Pyrazole N only Imidazole and pyrazine N atoms

Biological Activity

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, identified by its CAS number 2097964-62-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive review of the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4, with a molecular weight of 226.27 g/mol. The compound features a pyrazole ring system which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole compounds, including derivatives similar to this compound, against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.25S. aureus
5a0.22S. epidermidis
7b0.23E. coli
100.24Pseudomonas aeruginosa

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory effects. Compounds related to the pyrazole structure demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTNF-α Inhibition (%)Concentration (μM)
Compound A7610
Compound B8510
Compound C6110

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored in various studies, highlighting their potential as therapeutic agents in cancer treatment. For example, certain derivatives have shown promising results against colon cancer cell lines, exhibiting cytotoxic effects and the ability to induce apoptosis in cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Study on Antimicrobial Efficacy : A comparative study analyzed the antimicrobial efficacy of multiple pyrazole derivatives against clinical isolates of bacteria. The results indicated that compounds with specific substituents on the pyrazole ring exhibited enhanced activity compared to others .
  • Anti-inflammatory Mechanisms : Research investigating the mechanisms behind the anti-inflammatory effects found that certain pyrazole derivatives inhibited the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
  • Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxicity of various pyrazole derivatives against different cancer cell lines, revealing that modifications in the side chains significantly influenced their efficacy .

Q & A

Q. What are the established synthetic routes for 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
  • Step 1 : Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydrazine hydrate to construct the pyrazole ring .
  • Step 2 : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or click chemistry .
    Key factors affecting yield and purity:
  • Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may require reflux conditions in solvents like ethanol or dioxane .
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate hydrazine-mediated ring closure .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the propargyl group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 269.12) .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., pyrazine N–C bond at 1.33 Å) and torsional angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize assays (e.g., kinase inhibition using ATP-competitive binding vs. allosteric modulation) .
  • Structural analogs : Compare activities of derivatives (e.g., replacing isopropyl with cyclopropyl alters hydrophobic interactions) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to validate binding affinities reported via fluorescence polarization .

Q. What computational strategies can predict physicochemical properties and target interactions for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
  • Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., kinase ATP pockets) using force fields like AMBER .
  • QSAR Models : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with logP and IC50 values .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Methodological Answer :
  • Rational Design : Replace the propargyl group with bulkier substituents (e.g., benzyl) to reduce off-target binding .
  • Fragment-Based Screening : Identify key pharmacophores (e.g., pyrazine nitrogen as a hydrogen bond acceptor) using X-ray co-crystallography .
  • SAR Table :
DerivativeModificationTarget Selectivity (IC50 nM)Reference
A Isopropyl → CyclopropylKinase X: 12 nM; Kinase Y: 480 nM
B Propargyl → BenzylKinase X: 8 nM; Kinase Z: >1000 nM

Data Contradiction Analysis

Q. How to address inconsistencies in synthetic yields reported for similar pyrazine derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify stoichiometry (e.g., hydrazine hydrate excess >2 eq. improves yield vs. 1.5 eq. leading to side products ).
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized hydrazones) and optimize purification (e.g., column chromatography vs. recrystallization) .

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